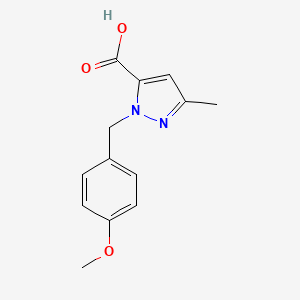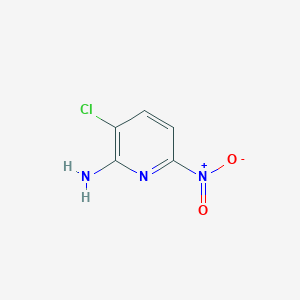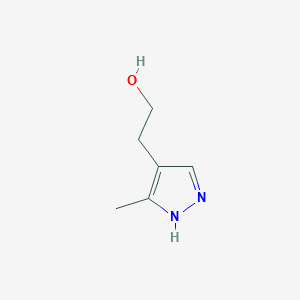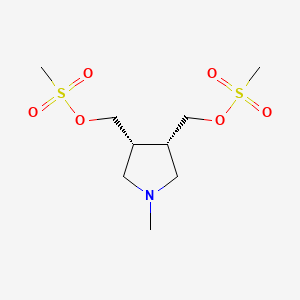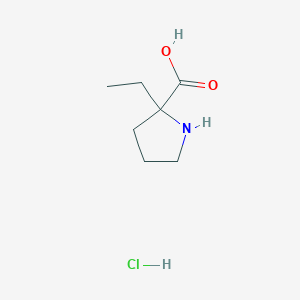![molecular formula C10H18N4 B1465187 2-méthyl-1-[(1-méthyl-1H-imidazol-2-yl)méthyl]pipérazine CAS No. 1250564-62-5](/img/structure/B1465187.png)
2-méthyl-1-[(1-méthyl-1H-imidazol-2-yl)méthyl]pipérazine
Vue d'ensemble
Description
“2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Applications De Recherche Scientifique
Activité Antimicrobienne
Les dérivés de l'imidazole sont connus pour leurs propriétés antimicrobiennes. Ils ont été utilisés pour développer des composés ayant des activités antibactériennes, antifongiques et antiprotozoaires. La présence du cycle imidazole dans la structure de la “2-méthyl-1-[(1-méthyl-1H-imidazol-2-yl)méthyl]pipérazine” suggère une utilisation potentielle dans la création de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes de bactéries et d'autres agents pathogènes .
Agents Antituberculeux
Des composés contenant le groupement imidazole ont montré une activité contre Mycobacterium tuberculosis. La synthèse des dérivés de l'imidazole et leur évaluation pour une activité antituberculeuse est un domaine de recherche en cours. Ce composé pourrait servir de précurseur pour développer de nouveaux médicaments pour lutter contre la tuberculose .
Applications Anti-inflammatoires et Analgésiques
Les dérivés de l'imidazole présentent des propriétés anti-inflammatoires et analgésiques. Ils peuvent être synthétisés pour créer des médicaments qui soulagent la douleur et réduisent l'inflammation, ce qui pourrait conduire à de nouveaux traitements pour des affections comme l'arthrite et d'autres maladies inflammatoires .
Recherche Antitumorale et Anticancéreuse
Le cycle imidazole est une caractéristique commune de nombreux agents anticancéreux. La recherche sur les dérivés de l'imidazole, y compris la “this compound”, pourrait conduire au développement de nouveaux médicaments anticancéreux avec une efficacité améliorée et des effets secondaires réduits .
Thérapie Antivirale et Antirétrovirale
Les composés de l'imidazole ont été étudiés pour leurs propriétés antivirales, notamment le potentiel d'inhiber la réplication des virus. Cela en fait des candidats pour l'inclusion dans les thérapies antirétrovirales, en particulier dans le traitement du VIH/SIDA .
Neuropharmacologie
Les dérivés de l'imidazole peuvent traverser la barrière hémato-encéphalique, ce qui les rend utiles en neuropharmacologie. Ils pourraient être utilisés pour développer des médicaments ciblant les affections neurologiques, telles que la maladie d'Alzheimer, la maladie de Parkinson et d'autres troubles neurodégénératifs .
Thérapeutique Gastro-intestinale
Certains dérivés de l'imidazole sont utilisés dans le traitement des troubles gastro-intestinaux. Ils peuvent agir comme des agents anti-ulcéreux, apportant un soulagement pour des affections comme les ulcères peptiques. La recherche sur la “this compound” pourrait élargir la gamme de traitements disponibles pour ces affections .
Chimie de Coordination et Science des Matériaux
Les dérivés de l'imidazole peuvent former des complexes de coordination avec divers métaux, conduisant à des applications dans la science des matériaux. Ces complexes peuvent être utilisés dans la synthèse de polymères, de catalyseurs et d'autres matériaux ayant des propriétés uniques .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases . The downstream effects would depend on the specific pathways involved.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Analyse Biochimique
Biochemical Properties
2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell proliferation and survival . Its effects on cellular metabolism include changes in the levels of key metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can influence the transcription of specific genes by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under extreme pH or temperature conditions . Over time, the degradation products may exhibit different biological activities compared to the parent compound. Long-term exposure to 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern can affect the compound’s biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Propriétés
IUPAC Name |
2-methyl-1-[(1-methylimidazol-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9-7-11-3-6-14(9)8-10-12-4-5-13(10)2/h4-5,9,11H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGDWJPWEMDVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)

